molecular formula C15H14N4OS B2469835 4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide CAS No. 1147831-13-7

4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2469835
CAS No.: 1147831-13-7
M. Wt: 298.36
InChI Key: MTSTYINGPWKDQR-UHFFFAOYSA-N
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Description

4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a compound that features both imidazole and thiazole rings, making it a unique and versatile molecule. Imidazole and thiazole are heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves the formation of the imidazole and thiazole rings followed by their coupling with a benzamide moiety. One common method involves the reaction of 4-(chloromethyl)benzoyl chloride with 1H-imidazole and 5-methyl-1,3-thiazole-2-amine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the thiazole ring can interact with hydrophobic pockets in proteins. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide is unique due to the combination of both imidazole and thiazole rings in its structure. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse biological activities .

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-11-8-17-15(21-11)18-14(20)13-4-2-12(3-5-13)9-19-7-6-16-10-19/h2-8,10H,9H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSTYINGPWKDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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